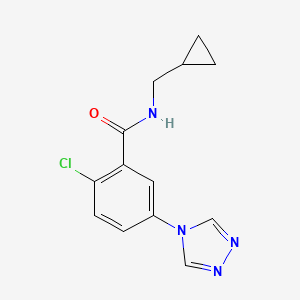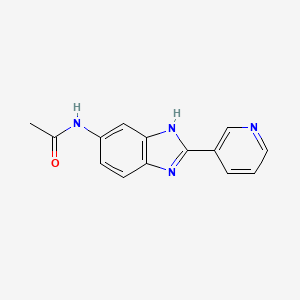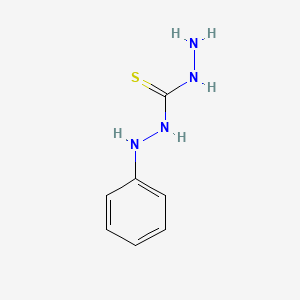![molecular formula C24H21N3O2 B12169518 N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12169518.png)
N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-2-甲酰胺是一种属于吲哚衍生物家族的化合物。吲哚衍生物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。特别是这种化合物,由于其独特的化学结构和性质,在各个科学研究领域都展现出广阔的前景。
准备方法
合成路线和反应条件
N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-2-甲酰胺的合成通常涉及以下步骤:
联苯-4-基羰基中间体的形成: 此步骤涉及在受控条件下用合适的羰基化剂使联苯反应,以形成联苯-4-基羰基中间体。
酰胺化反应: 然后将联苯-4-基羰基中间体与2-氨基乙胺反应,形成相应的酰胺。
吲哚-2-甲酰胺的形成: 最后一步涉及在适当条件下使酰胺与吲哚-2-羧酸反应,以形成N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-2-甲酰胺。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以实现更高的收率和纯度。这可能包括使用先进的催化剂、优化的反应条件和纯化技术。
化学反应分析
反应类型
N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-2-甲酰胺可以发生多种化学反应,包括:
氧化: 这种化合物可以使用合适的氧化剂氧化,以形成相应的氧化产物。
还原: 可以使用还原剂进行还原反应,以形成还原衍生物。
取代: 该化合物可以发生取代反应,其中吲哚或联苯环上的一个或多个取代基被其他官能团取代。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常见的还原剂包括硼氢化钠、氢化铝锂和催化氢化。
取代: 可以在适当条件下使用各种试剂,如卤素、烷基化剂和酰化剂,进行取代反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成具有额外含氧官能团的氧化衍生物,而还原可能生成具有较少双键或含氧基团的还原衍生物。
科学研究应用
化学: 该化合物用作合成更复杂分子的构件,以及各种有机反应中的试剂。
生物学: 它因其潜在的生物活性而被研究,包括酶抑制和受体结合。
医学: 该化合物在临床前研究中显示出其潜在的治疗效果,包括抗炎、抗癌和抗菌活性。
工业: 它用于开发新材料,并作为合成其他有价值化合物的先驱。
作用机制
N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-2-甲酰胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以与酶和受体结合,抑制其活性并调节各种生物过程。例如,它可能会抑制参与炎症或癌细胞增殖的某些酶的活性,从而导致其潜在的治疗效果。
相似化合物的比较
N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-2-甲酰胺可以与其他类似化合物进行比较,例如:
吲哚-3-甲酰胺: 另一种具有类似生物活性但化学结构不同的吲哚衍生物。
联苯-4-甲酰胺: 一种具有类似联苯部分但缺乏吲哚结构的化合物。
N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-3-甲酰胺: 一种密切相关的化合物,其酰胺基团位于吲哚环上的不同位置。
N-{2-[(联苯-4-基羰基)氨基]乙基}-1H-吲哚-2-甲酰胺的独特性在于其特定的化学结构,这使其能够与一组独特的分子靶点相互作用,并表现出独特的生物活性。
属性
分子式 |
C24H21N3O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-[2-[(4-phenylbenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c28-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-14-15-26-24(29)22-16-20-8-4-5-9-21(20)27-22/h1-13,16,27H,14-15H2,(H,25,28)(H,26,29) |
InChI 键 |
YQFFCQIHRDFTFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide](/img/structure/B12169451.png)
![Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester](/img/structure/B12169457.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12169459.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B12169462.png)
![4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12169465.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12169477.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12169481.png)


![3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12169507.png)
![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B12169510.png)
